Nicotine d-bitartrate
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Overview
Description
Nicotine d-bitartrate is a salt form of nicotine, which is an alkaloid found in the nightshade family of plants, predominantly in tobacco. This compound is used in various pharmaceutical applications, particularly in nicotine replacement therapies aimed at aiding smoking cessation. This compound is known for its high solubility in water and other solvents, making it suitable for various formulations .
Scientific Research Applications
Nicotine d-bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of nicotine.
Biology: Studied for its effects on nicotinic acetylcholine receptors in neuronal cells.
Medicine: Utilized in nicotine replacement therapies to aid smoking cessation.
Industry: Employed in the formulation of nicotine lozenges, gums, and patches for therapeutic use .
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotine d-bitartrate is synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in a suitable solvent such as ethanol or methanol, followed by the addition of tartaric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where nicotine and tartaric acid are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Nicotine d-bitartrate undergoes various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite.
Reduction: Reduction reactions can convert nicotine to its corresponding amine derivatives.
Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions
Major Products:
Oxidation: Cotinine and other metabolites.
Reduction: Amine derivatives of nicotine.
Substitution: Halogenated or alkylated nicotine derivatives
Comparison with Similar Compounds
- Nicotine bitartrate anhydrous
- Nicotine hydrogen tartrate
- Nicotine hydrogen-L-tartrate
- Nicotine tartrate
Comparison: Nicotine d-bitartrate is unique due to its high solubility and stability, making it particularly suitable for pharmaceutical formulations. Compared to other similar compounds, this compound provides a more controlled release of nicotine, which is beneficial in therapeutic applications .
Properties
CAS No. |
6550-19-2 |
---|---|
Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |
InChI Key |
QLDPCHZQQIASHX-LDGFUSNJSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate; _x000B_(-)-1-Methyl-2-[3-pyridyl]pyrrolidine Tartrate; Nicotine Tartrate; (-)-Nicotine Bitartrate; Nicotine d-Bitartrate; Nicotine Hydrotartrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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